molecular formula C27H21N3OS B7746809 N-benzyl-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide

N-benzyl-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide

Cat. No.: B7746809
M. Wt: 435.5 g/mol
InChI Key: HEJKOCSADUMYGF-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide is a complex organic compound that belongs to the class of sulfanylacetamides This compound is characterized by the presence of a benzyl group, a cyano group, and a diphenylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide typically involves the reaction of benzylamine with 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-benzyl-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzyl and diphenylpyridinyl moieties can enhance the compound’s binding affinity to target proteins, potentially leading to inhibition of enzymatic activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3-cyano-4,6-diphenylpyridin-2-yl)acetamide
  • N-benzyl-2-(3-cyano-4,6-diphenylpyridin-2-yl)thioacetamide
  • N-benzyl-2-(3-cyano-4,6-diphenylpyridin-2-yl)oxyacetamide

Uniqueness

N-benzyl-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

N-benzyl-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3OS/c28-17-24-23(21-12-6-2-7-13-21)16-25(22-14-8-3-9-15-22)30-27(24)32-19-26(31)29-18-20-10-4-1-5-11-20/h1-16H,18-19H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJKOCSADUMYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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